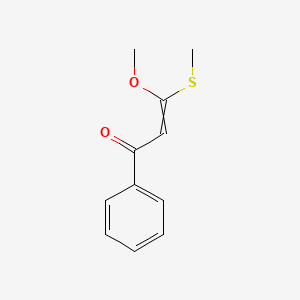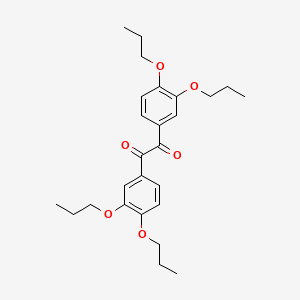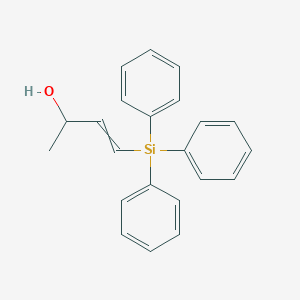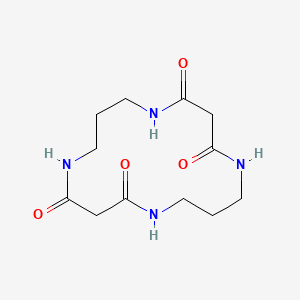
3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of α-chloro ketones and malonic acid dinitrile in the presence of sodium ethoxide . Another approach might involve the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways . The phenyl group can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-3-methylpentane: Similar in structure but lacks the phenyl and enone groups.
3-Iodo-3-methylpentane: Contains an iodine atom instead of the methoxy group.
Uniqueness
3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups, along with the phenyl and enone moieties, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
153709-16-1 |
|---|---|
Molekularformel |
C11H12O2S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
3-methoxy-3-methylsulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H12O2S/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
SXOBWQGHKCWFQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=CC(=O)C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)




![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)



